Home > Products > Screening Compounds P113740 > 4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline
4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline - 2640935-02-8

4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline

Catalog Number: EVT-6598137
CAS Number: 2640935-02-8
Molecular Formula: C17H16N4O
Molecular Weight: 292.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline is a heterocyclic compound characterized by the presence of both pyrimidine and isoquinoline structures. It has gained attention for its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases, due to its role as a leucine-rich repeat kinase 2 inhibitor. The compound's chemical structure is denoted by the identifier 2640935-02-8, and it is classified under heterocyclic compounds, which are organic compounds containing rings that include at least one atom that is not carbon.

Synthesis Analysis

Methods

The synthesis of 4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline generally involves two main steps: the formation of the pyrimidine ring and its subsequent attachment to the isoquinoline moiety. A common synthetic route includes:

  1. Formation of 2-(morpholin-4-yl)pyrimidine: This is achieved by reacting 2-chloro-5-nitropyrimidine with morpholine under basic conditions.
  2. Coupling with isoquinoline: The intermediate formed is then reacted with isoquinoline derivatives under appropriate conditions to yield the final product.

Technical Details

The reaction conditions typically involve controlling temperature and pH to optimize yield and purity. While specific industrial production methods are not extensively documented, large-scale synthesis would likely focus on refining these reaction parameters for efficiency.

Molecular Structure Analysis

Structure

The molecular formula for 4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline is C16H18N4O. Its structure features:

  • An isoquinoline core
  • A pyrimidine ring substituted with a morpholine group

Data

The compound's molecular weight is approximately 282.35 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry.

Chemical Reactions Analysis

Types of Reactions

4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline can undergo various chemical transformations:

  1. Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: Conducted in acidic or neutral conditions with potassium permanganate.
  • Reduction: Performed in methanol or ethanol using sodium borohydride.
  • Substitution: Typically requires a base like sodium hydroxide in the presence of alkyl halides.
Mechanism of Action

Process

The primary target of 4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline is leucine-rich repeat kinase 2, an enzyme implicated in various cellular processes including vesicle trafficking and cytoskeletal dynamics.

Data

As a kinase inhibitor, this compound potentially modulates signaling pathways relevant to neurodegenerative diseases such as Parkinson's disease. Its ability to penetrate the blood-brain barrier enhances its therapeutic applicability.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically presented as a crystalline solid with specific melting points that can vary based on purity and synthesis method.

Chemical Properties

It demonstrates stability under standard laboratory conditions but may be sensitive to strong oxidizing agents or extreme pH levels. Solubility can vary, often requiring organic solvents for dissolution.

Applications

Scientific Uses

4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline has several applications in scientific research:

  1. Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  2. Biology: Investigated for its potential as a kinase inhibitor, providing insights into cell signaling pathways.
  3. Medicine: Explored for therapeutic applications, particularly in treating cancer and neurodegenerative diseases.
Introduction to 4-[2-(Morpholin-4-yl)pyrimidin-5-yl]isoquinoline in Contemporary Medicinal Chemistry

Historical Context and Discovery Timeline

The emergence of 4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline represents a strategic evolution in kinase inhibitor development, originating from early 2000s efforts to target oncogenic signaling pathways. Its discovery aligns with the broader timeline of protein kinase inhibitor (PKI) approvals, which saw 70 FDA-approved PKIs by May 2021, starting with imatinib in 2001 [1]. This compound arose during medicinal chemistry campaigns focused on optimizing bis-heterocyclic scaffolds to enhance kinase selectivity and pharmacokinetic properties. Patent analyses reveal that structurally analogous compounds incorporating morpholine-pyrimidine motifs began appearing in kinase-targeted libraries circa 2010–2015, reflecting industry-wide efforts to exploit heteroaromatic stacking interactions within ATP-binding sites [4] [5]. Unlike first-generation kinase inhibitors, which prioritized broad target engagement, this compound exemplifies a shift toward rational design of agents with precision for specific kinase subfamilies. Its timeline coincides with advances in crystallographic studies of kinase domains, enabling deliberate incorporation of the morpholine moiety to improve water solubility and hydrogen-bonding capacity.

Table 1: Historical Analogs and Key Developments in Isoquinoline-Pyrimidine Hybrids

Year RangeRepresentative CompoundsDesign InnovationTherapeutic Focus
2001–2010Imatinib analogsBasic scaffold identificationBroad-spectrum TK inhibition
2010–2015Pyrimidine-isoquinoline hybridsMorpholine incorporationKinase selectivity optimization
2015–Present4-[2-(Morpholin-4-yl)pyrimidin-5-yl]isoquinolineIsoquinoline C4 linkageTargeted cancer therapies

Structural Significance in Heterocyclic Compound Design

The molecular architecture of 4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline (C₁₇H₁₆N₄O; PubChem CID: 155798724) integrates three pharmacologically significant motifs: an isoquinoline core, a pyrimidine linker, and a morpholine cap [2]. This configuration exemplifies advanced bis-heterocyclic drug design principles, where the isoquinoline system provides planar rigidity for deep hydrophobic pocket penetration, while the pyrimidine acts as a versatile hinge-binding domain. Crucially, the N-bound morpholine at C2 of the pyrimidine ring introduces:

  • Stereoelectronic Modulation: The morpholine’s saturated oxygen atom enhances water solubility and reduces π-stacking aggregation, addressing a limitation of purely aromatic scaffolds [3].
  • Conformational Restriction: The morpholine’s chair conformation positions its oxygen atom for auxiliary hydrogen bonding with kinase hinge regions, complementing primary interactions from the isoquinoline nitrogen [6].
  • Metabolic Resistance: Compared to smaller heterocycles like piperazine, morpholine’s reduced basicity (pKₐ ≈ 5–6) lowers susceptibility to cytochrome P450-mediated oxidation, extending plasma half-life in preclinical models [8].

This structural synergy enables nanomolar-level kinase inhibition, as validated in analogs such as CCT128930 (pyrrolopyrimidine-morpholine hybrid), which showed 28-fold selectivity for PKBβ over PKA due to morpholine-enhanced hydrophobic packing [6]. Computational analyses confirm that the isoquinoline-pyrimidine bond angle (~120°) optimizes kinase cleft access while avoiding steric clashes with conserved gatekeeper residues.

Table 2: Key Physicochemical Properties and Binding Metrics

ParameterValue/CharacteristicSignificance in Drug Design
Molecular FormulaC₁₇H₁₆N₄OBalanced lipophilicity (cLogP ~2.1)
H-Bond Acceptors5 (N/O atoms)Enhanced kinase hinge binding
Rotatable Bonds3Conformational flexibility for target adaptation
Aromatic Rings3 (Isoquinoline + pyrimidine)Hydrophobic cleft engagement
Morpholine OrientationChair conformationStabilizes water networks in ATP site

Role in Targeted Drug Development Paradigms

4-[2-(Morpholin-4-yl)pyrimidin-5-yl]isoquinoline epitomizes the transition from non-selective cytotoxic agents to precision kinase modulators. Its design directly addresses the "selectivity challenge" in kinase inhibition, where only ~8% of the 535 human protein kinases have been successfully targeted by approved drugs [1]. The compound’s isoquinoline core enables selective binding to kinases with deep allosteric pockets (e.g., PI3K isoforms, CDKs), while morpholine-pyrimidine components engage polar residues in the ribose-binding region, avoiding kinases with sterically restricted sites. This dual-targeting capability positions it within the "selective polypharmacology" paradigm—inhibiting specific kinase clusters without broad kinome disruption.

Case studies illustrate its mechanistic influence:

  • Kinase Profiling: Analogous compounds (e.g., US9403797B2 derivatives) inhibit checkpoint kinases (CHK1) at IC₅₀ <50 nM while sparing >85% of off-target kinases, enabling DNA damage response modulation in tumors [4].
  • Signal Pathway Disruption: Like palbociclib (CDK4/6 inhibitor), this scaffold disrupts G1/S transition by targeting cyclin D complexes, demonstrating how morpholine-isoquinoline hybrids align with successful targeted therapies [7].
  • Chemical Probe Utility: Derivatives serve as tools for elucidating kinase-independent functions, such as allosteric regulation of pseudokinases, expanding the druggable kinome beyond catalytic domains [1] [5].

Furthermore, its synthetic tractability supports rapid generation of derivative libraries for personalized oncology, as evidenced by patent activity (WO2014106800A2) covering >50 analogs with modifications at the isoquinoline C1 and morpholine N4 positions [5] [10]. This adaptability enables tuning for blood-brain barrier penetration or oral bioavailability, critical for next-generation kinase inhibitors.

Table 3: Clinically Exploited Kinase Inhibitors with Structural Similarities

Approved DrugCore StructureShared Design ElementPrimary Therapeutic Target
PalbociclibPyridopyrimidineAminopyrimidine hinge binderCDK4/6
RibociclibPurine-pyrimidineMorpholine solubilizing groupCDK4/6
AbemaciclibBenzimidazoleBis-heteroaromatic coreCDK4/6

Properties

CAS Number

2640935-02-8

Product Name

4-[2-(morpholin-4-yl)pyrimidin-5-yl]isoquinoline

IUPAC Name

4-(5-isoquinolin-4-ylpyrimidin-2-yl)morpholine

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

InChI

InChI=1S/C17H16N4O/c1-2-4-15-13(3-1)9-18-12-16(15)14-10-19-17(20-11-14)21-5-7-22-8-6-21/h1-4,9-12H,5-8H2

InChI Key

FHZRPDQYCVPIRZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=C(C=N2)C3=CN=CC4=CC=CC=C43

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)C3=CN=CC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.